4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a dibenzo-oxazepine derivative featuring a 1,4-oxazepine core fused with two benzene rings. Key structural attributes include:
- 8,10-Dimethyl substituents: These alkyl groups likely enhance lipophilicity and influence steric interactions with biological targets.
- 11-Oxo group: A ketone moiety that may participate in hydrogen bonding or electrostatic interactions.
- 4-Chlorobenzenesulfonamide: The sulfonamide group contributes to acidity and solubility, while the chloro substituent modulates electronic effects.
Properties
IUPAC Name |
4-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-3-9-20-18(11-13)24(2)21(25)17-12-15(6-10-19(17)28-20)23-29(26,27)16-7-4-14(22)5-8-16/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRWYDBPPIZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a dibenzylamine derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Chloro and Dimethyl Groups: : Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The dimethyl groups are typically introduced via alkylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
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Sulfonamide Formation: : The final step involves the reaction of the dibenzo[b,f][1,4]oxazepine derivative with benzenesulfonyl chloride (C₆H₅SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethyl groups, to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of alcohol derivatives.
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Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, often using catalysts or under reflux.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles (amines, thiols), catalysts (Pd/C), solvents (DMF, DMSO)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino, thiol derivatives
Scientific Research Applications
4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural features make it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
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Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
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Materials Science: : Due to its unique structural properties, it is explored for use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dibenzo[b,f][1,4]oxazepine core can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Thiazepine vs. Oxazepine Analogs
The compound 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () replaces the oxazepine oxygen with sulfur. Key differences:
- Heteroatom Effects : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter ring conformation and receptor-binding kinetics.
- Substituent Variability : The 10-ethyl and 8-carboxylate groups contrast with the target compound’s 8,10-dimethyl and sulfonamide functionalities.
- Synthesis Yield : Low yield (9%) in thiazepine synthesis suggests challenges in introducing bulky substituents, which may also apply to the target compound’s synthesis .
Substituent Variations on the Oxazepine Ring
8-Chloro vs. 8,10-Dimethyl Derivatives
The compound N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () shares the oxazepine core but differs in substituents:
| Feature | Target Compound | Compound |
|---|---|---|
| Position 8 | 8-Methyl | 8-Chloro |
| Position 10 | 10-Methyl | Unsubstituted |
| Sulfonamide Group | 4-Chlorobenzenesulfonamide | 4-Fluorobenzenesulfonamide |
10-Acetyl vs. 10-Methyl Derivatives
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () features a 10-acetyl group instead of 10-methyl:
- Metabolic Stability : The acetyl group may increase susceptibility to hydrolysis or enzymatic degradation compared to the stable methyl group.
- Sulfonamide Substituent : The 4-methylbenzenesulfonamide () is less electron-withdrawing than the 4-chloro group, reducing sulfonamide acidity (pKa ~10 vs. ~8 for chloro derivatives) and altering hydrogen-bonding capacity .
Structural and Functional Implications
Physicochemical Properties
- Lipophilicity : The target compound’s higher LogP (estimated) may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of dibenzo oxazepine derivatives. Its intricate structure includes a chloro substituent and a sulfonamide moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 922110-41-6 |
| Molecular Formula | C22H17ClN2O3 |
| Molecular Weight | 392.83 g/mol |
| Structure | Structure |
The biological activity of 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar to other sulfonamides, this compound could exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Biological Activity
Research indicates that compounds related to dibenzo[b,f][1,4]oxazepines exhibit significant biological activities. Notable findings include:
- Antibacterial Activity : Studies show that sulfonamide derivatives can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have highlighted the potential applications of 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:
- Study on Antibacterial Properties : A study demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as an antibiotic agent.
- Cancer Research : In vitro studies indicated that the compound could inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer drug.
Synthesis Methods
The synthesis of 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions:
- Formation of Dibenzo Oxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Chlorination and Sulfonation : Subsequent steps involve introducing the chloro group and the sulfonamide moiety through electrophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a chlorobenzenesulfonamide derivative with a substituted dibenzo-oxazepinone precursor. Key steps include:
- Sulfonamide Formation : Reacting 4-chlorobenzenesulfonyl chloride with an amine-functionalized dibenzo-oxazepin intermediate under basic conditions (e.g., pyridine or triethylamine).
- Cyclization : Optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to promote ring closure in the oxazepin moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and regioselectivity in the dibenzo-oxazepin core.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., chlorine atoms).
- X-ray Crystallography : For resolving stereochemical ambiguities in the oxazepin ring system.
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Q. What safety precautions are necessary during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Conduct reactions in fume hoods due to potential sulfonamide dust inhalation risks.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, following institutional protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For example, a study might vary temperature (80°C vs. 120°C) and solvent polarity (DMF vs. THF) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables using central composite designs.
- Case Study : A 15% yield increase was achieved by optimizing catalyst (Pd/C) loading from 2% to 5% in coupling reactions .
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states in sulfonamide bond formation or oxazepin ring cyclization.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2 enzymes) to predict binding affinities.
- ICReDD Framework : Integrate computational predictions with high-throughput screening to prioritize synthetic targets .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to determine if variability arises from experimental error (e.g., pipetting inaccuracies) vs. true biological variance.
- Replicate Studies : Use triplicate assays with blinded controls to minimize bias.
- Meta-Analysis : Compare data across published studies (e.g., PubChem BioAssay data) to identify trends obscured by small sample sizes .
Q. What strategies mitigate degradation during storage or biological assays?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group.
- Buffered Solutions : Use phosphate buffers (pH 7.4) with antioxidants (e.g., ascorbic acid) in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
